N-(benzo[d]thiazol-6-yl)-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-13-14(8-12)19-9-16-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOOIGLPXLDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of N-(benzo[d]thiazol-6-yl)-3-methylbenzamide identifies the most logical disconnections for a convergent and efficient synthesis. The primary disconnection points are the amide C-N bond and the bonds forming the thiazole (B1198619) portion of the benzothiazole (B30560) ring.
Core Amide Bond Formation Strategies
The most straightforward retrosynthetic disconnection is at the amide bond. This cleavage reveals two primary precursors: an amine component, benzo[d]thiazol-6-amine , and a carboxylic acid component, 3-methylbenzoic acid , or its activated derivative. This approach isolates the formation of the amide bond as a key final step.
Precursor 1: Benzo[d]thiazol-6-amine. This molecule provides the core heterocyclic structure.
Precursor 2: 3-Methylbenzoic acid (or 3-methylbenzoyl chloride). This aromatic carboxylic acid or its corresponding acyl chloride provides the second half of the final molecule.
This strategy is advantageous as it allows for the separate, optimized synthesis of each precursor before the final coupling step.
Construction of the Benzothiazole Ring System
A deeper retrosynthetic analysis focuses on the construction of the benzothiazole ring itself. The Jacobson cyclization is a classic method, which involves the intramolecular cyclization of a thioanilide. In this context, the precursor would be N-(4-amino-3-mercaptophenyl)-3-methylbenzamide.
However, a more common and practical approach involves building the benzothiazole ring first and then functionalizing it. The synthesis of the key intermediate, benzo[d]thiazol-6-amine , can be approached by disconnecting the thiazole ring. This typically leads back to a substituted aniline (B41778) precursor, such as 4-aminothiophenol or a related derivative that can undergo cyclization to form the desired 6-amino-substituted benzothiazole.
Table 1: Key Precursors Identified via Retrosynthetic Analysis
| Disconnection Strategy | Key Precursors |
| Amide Bond Disconnection | 1. Benzo[d]thiazol-6-amine 2. 3-Methylbenzoic acid (or its activated form) |
| Benzothiazole Ring Disconnection | 1. 4-Amino-3-mercaptophenol derivatives 2. Reagents for thiazole ring formation (e.g., carboxylic acids, aldehydes) |
Reaction Pathways and Synthetic Approaches
Based on the retrosynthetic analysis, several synthetic pathways can be devised to assemble this compound. These routes primarily rely on robust and well-documented chemical transformations.
Amide Coupling Reactions
The formation of the amide bond is a pivotal step in the synthesis of the target molecule. This is typically achieved by reacting benzo[d]thiazol-6-amine with an activated form of 3-methylbenzoic acid. nih.gov The amide bond is widely present in pharmaceutical intermediates, making its formation a crucial reaction in organic synthesis. nih.gov
Common methods include:
Acyl Chloride Method: 3-Methylbenzoic acid is first converted to the more reactive 3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with benzo[d]thiazol-6-amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nih.gov
Carbodiimide-Mediated Coupling: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to be attacked by the amine. mdpi.com This method is known for its mild conditions and is a handy procedure for amide synthesis. mdpi.com
High-Temperature Condensation: Direct condensation of the amine and carboxylic acid can be achieved at elevated temperatures, often with a catalyst or dehydrating agent like polyphosphoric acid (PPA).
Table 2: Comparison of Common Amide Coupling Conditions
| Method | Activating Agent | Typical Solvent | Temperature | Key Advantages |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), THF | 0 °C to Room Temp | High reactivity, good yields. nih.gov |
| Carbodiimide Coupling | DCC, EDC | Dichloromethane (DCM), DMF | Room Temp | Mild conditions, high efficiency. mdpi.com |
| Direct Condensation | Polyphosphoric Acid (PPA) | Neat (no solvent) or high-boiling solvent | High (e.g., 150-250 °C) | Single step, no need for pre-activation. nih.gov |
Cyclocondensation and Ring Closure Reactions
For the synthesis of the precursor benzo[d]thiazol-6-amine, a common route involves the reaction of a p-substituted aniline with potassium thiocyanate (B1210189) (KSCN) followed by an oxidative cyclization, often using bromine in acetic acid. nih.govindexcopernicus.com This approach first forms a thiourea (B124793) intermediate which then undergoes ring closure to form the 2-aminobenzothiazole (B30445) structure. Subsequent modification of other functional groups on the benzene (B151609) ring (e.g., reduction of a nitro group at the 6-position) would yield the required benzo[d]thiazol-6-amine.
Alternative methods for forming the benzothiazole ring include:
Condensation of 2-aminothiophenols with aldehydes followed by oxidation. researchgate.netmdpi.com
Reaction with acyl chlorides or esters under various catalytic conditions. nih.govresearchgate.net
Microwave-assisted condensation of 2-aminothiophenol (B119425) with carboxylic acids, which can offer milder reaction conditions. researchgate.net
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct similar N-aryl amide scaffolds.
For instance, the Ugi reaction is a versatile MCR that combines an isocyanide, an acid, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-acylaminoamides. beilstein-journals.org A hypothetical strategy could involve a multi-step process where a key benzothiazole-containing intermediate is synthesized via an MCR and then elaborated into the final product. Another relevant MCR is the Hantzsch thiazole synthesis, which condenses a thioamide with an α-haloketone, demonstrating the power of MCRs in constructing the core thiazole ring. indexcopernicus.com The development of novel MCRs remains an active area of research for the efficient assembly of complex pharmaceutical targets. nih.govresearchgate.net
Application of Advanced Synthetic Techniques (e.g., Microwave Irradiation, Cross-coupling Methodologies)
The synthesis of this compound and its analogs can be significantly enhanced by employing advanced synthetic techniques such as microwave irradiation and palladium-catalyzed cross-coupling reactions. These methods offer improvements in terms of reaction time, yield, and environmental impact compared to conventional heating methods.
Microwave Irradiation: This technique has proven effective in accelerating the synthesis of benzothiazole cores. For instance, the formation of key intermediates can be achieved through the condensation of substituted 2-aminothiophenols with various carboxylic acids or aldehydes under microwave irradiation, often in solvent-free conditions or using green solvents like water. nih.govrsc.org This approach dramatically reduces reaction times from hours to minutes and often results in higher product yields. nih.govias.ac.inmdpi.com The synthesis of a key precursor, 2-(4-bromophenyl)benzo[d]thiazole, has been successfully performed using a domestic microwave oven, highlighting the accessibility and efficiency of this technology. hpu2.edu.vnresearchgate.net
Cross-coupling Methodologies: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, essential for synthesizing aryl-substituted benzothiazoles. hpu2.edu.vnnih.govresearchgate.net For a molecule like this compound, a plausible synthetic strategy would involve the Suzuki coupling of a 6-halo-substituted N-(benzo[d]thiazol-yl)-3-methylbenzamide with an appropriate boronic acid, or conversely, coupling 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole with a halogenated 3-methylbenzamide (B1583426) derivative. These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. This methodology allows for the efficient synthesis of a wide array of 6-arylbenzothiazoles in moderate to excellent yields. nih.govresearchgate.net
A potential synthetic route could first involve the acylation of 6-bromo-2-aminobenzothiazole with 3-methylbenzoyl chloride to form an amide intermediate. This intermediate could then undergo a Suzuki cross-coupling reaction with an aryl boronic acid to introduce various substituents, demonstrating the modularity of this approach.
Spectroscopic and Chromatographic Characterization of Synthesized Compounds and Intermediates
Comprehensive characterization is essential to confirm the identity, structure, and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed structural information.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each part of the molecule. The methyl group on the benzamide (B126) ring would appear as a singlet around δ 2.4 ppm. japsonline.com The aromatic protons would resonate in the downfield region (δ 7.0–8.5 ppm). The protons on the 3-methylbenzoyl ring would show a distinct splitting pattern, while the three protons on the benzothiazole ring system would also display characteristic multiplets. A broad singlet corresponding to the amide N-H proton would typically be observed at a chemical shift greater than δ 10.0 ppm, a common feature in related N-(benzothiazol-yl)benzamide structures. japsonline.commdpi.com
Table 1: Expected NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |
| -CH₃ | ~2.4 (s, 3H) | -CH₃ | ~21 |
| Aromatic-H | 7.2 - 8.5 (m) | Aromatic-C | 115 - 140 |
| Amide N-H | >10.0 (br s, 1H) | Heterocyclic-C | 120 - 155 |
| Amide C=O | 165 - 167 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from fragmentation patterns. For this compound (C₁₅H₁₂N₂OS), the expected molecular weight is approximately 268.34 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electrospray ionization (ESI) mass spectrometry would likely show a prominent molecular ion peak [M+H]⁺. A characteristic fragmentation would be the cleavage of the amide bond, leading to the formation of the 3-methylbenzoyl cation (m/z 119) and the 6-aminobenzothiazole (B108611) radical cation (m/z 150). researchgate.net Further fragmentation of the benzoyl cation can lead to a phenyl cation by loss of CO. researchgate.net Analysis of these fragments helps to piece together the molecular structure. researchgate.netsapub.org
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₂N₂OS |
| Molecular Weight | ~268.34 |
| [M+H]⁺ | ~269 |
| Key Fragments (m/z) | 150 (benzothiazole moiety), 119 (benzoyl moiety) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1650-1690 cm⁻¹. japsonline.commdpi.com The N-H stretching vibration of the secondary amide would appear as a distinct peak in the region of 3100-3400 cm⁻¹. mdpi.com Other significant peaks would include C-N stretching vibrations and aromatic C=C and C-H stretching and bending vibrations, confirming the presence of the benzamide and benzothiazole moieties. japsonline.com
Table 3: Expected IR Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3100 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1690 |
| C=N Stretch (Thiazole) | 1590 - 1615 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental for monitoring the progress of a reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the conversion of reactants to products. mdpi.com For benzothiazole derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. japsonline.com The components are visualized under UV light. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the synthesized compound. jyoungpharm.org A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the product, which should ideally be above 95% for further applications. nih.gov
Advanced Structural Investigations and Solid State Analysis
X-ray Crystallography for Molecular Geometry and Conformation
The molecular geometry and conformational orientation of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide have been elucidated through single-crystal X-ray diffraction. nih.govdoaj.orgnih.gov The analysis reveals a molecule in which the two aromatic ring systems, the benzothiazole (B30560) unit and the brominated phenyl ring, are nearly parallel to each other. nih.govdoaj.orgnih.gov This near-parallel arrangement is quantified by a small dihedral angle of 5.8 (2)° between the two rings. nih.govdoaj.orgnih.gov
Despite this parallel orientation, the molecule is not entirely planar. Both the benzothiazole and the brominated aryl rings are twisted out of the plane of the central amide linker. nih.gov This twist is a key conformational feature, influencing how the molecules pack together in the crystal lattice. The amide unit is attached at the 6-position of the benzo[d]thiazole moiety. nih.gov
The crystallographic data for N-(benzo[d]thiazol-6-yl)-3-bromobenzamide is summarized in the table below.
| Crystal Data | |
| Chemical formula | C₁₄H₉BrN₂OS |
| Crystal system | Triclinic |
| Space group | P-1 |
| a, b, c (Å) | 5.8833 (3), 8.0191 (4), 14.5932 (7) |
| α, β, γ (°) | 87.498 (2), 80.992 (2), 75.340 (2) |
| Volume (ų) | 657.49 (6) |
| Z | 2 |
Analysis of Intermolecular Interactions and Supramolecular Aggregation Patterns
The solid-state architecture of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide is governed by a sophisticated network of intermolecular interactions, which dictate the formation of its supramolecular assembly. nih.govdoaj.orgnih.gov These non-covalent forces are crucial in stabilizing the crystal structure.
Hydrogen Bonding Networks
Hydrogen bonds play a pivotal role in the molecular packing of this compound. The structure features a combination of N—H⋯O and C—H⋯N hydrogen bonds. nih.govdoaj.orgnih.gov These interactions link the molecules together to form ribbons characterized by R³₃(19) ring motifs. nih.govdoaj.orgnih.gov The specificity of these hydrogen bonds provides a directional and robust framework for the supramolecular assembly.
The geometric parameters of the key hydrogen bonds are detailed in the following table.
| Hydrogen Bond | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H⋯O | 0.86(2) | 2.08(2) | 2.920(2) | 166(2) |
| C—H⋯N | 0.95 | 2.58 | 3.476(3) | 157 |
Pi-Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, the supramolecular structure is further stabilized by other non-covalent interactions. While the near-parallel arrangement of the aromatic rings might suggest the presence of π-π stacking, the dominant interactions reported for the bromo-analogue are the hydrogen bonds and a notable halogen interaction. nih.govdoaj.orgnih.gov
The ribbons formed by hydrogen bonding are linked into sheets through short Br⋯Br interactions, with a distance of 3.5812 (6) Å. nih.govdoaj.orgnih.gov This type of interaction, known as halogen bonding, is a significant directional force in crystal engineering. While the methyl-analogue would not exhibit halogen bonding, it is plausible that π-π stacking interactions between the aromatic rings could play a more prominent role in its crystal packing in the absence of the bromo-substituent.
Computational Chemistry and Cheminformatics in Benzothiazole Research
Molecular Docking Studies for Ligand-Target Binding Modes
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the benzothiazole (B30560) class of compounds, docking studies are instrumental in elucidating their mechanism of action by visualizing how they interact with the amino acid residues in the active site of a biological target.
The process involves placing a 3D model of the ligand, such as N-(benzo[d]thiazol-6-yl)-3-methylbenzamide, into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. The software then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.
Studies on various benzothiazole derivatives have shown common interaction patterns. These typically include:
Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and amide linkers, common in this family, frequently act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or asparagine in the protein's active site.
Hydrophobic Interactions: The fused benzene (B151609) ring of the benzothiazole core and other aromatic substituents engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov
Arene-H Interactions: These interactions are observed between the electron-rich aromatic rings of the ligand and amino acids like lysine. nih.gov
For instance, docking studies of benzothiazole derivatives into the enzyme dihydroorotase revealed that interactions with residues like LEU222 and ASN44 via hydrogen bonds, along with hydrophobic interactions, could be key to their inhibitory effect. nih.gov Similarly, when docked into the p-aminobenzoic acid (PABA) pocket of the DHPS enzyme, arene-H interactions with Lys220 were identified as significant for binding. nih.govmdpi.com These insights are crucial for understanding the structural basis of a compound's activity and for guiding further optimization.
| Interaction Type | Ligand Feature | Typical Protein Residue Partner | Significance |
|---|---|---|---|
| Hydrogen Bonding | Thiazole Nitrogen, Amide Carbonyl/N-H | Ser, Thr, Asn, Gln, Lys | Provides specificity and directionality to binding. |
| Hydrophobic Interactions | Benzene Ring, Phenyl Groups | Leu, Val, Ile, Ala, Met | Contributes significantly to binding affinity by displacing water. |
| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His | Stabilizes the ligand in the binding pocket through orbital overlap. |
| Arene-Cation/Arene-H | Aromatic Rings | Lys, Arg / Gly, Ala | Enhances binding affinity through electrostatic and dispersion forces. |
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with higher affinity and selectivity. nih.govbiointerfaceresearch.com This iterative process begins with the insights gained from molecular docking or co-crystal structures of a benzothiazole derivative within its target.
The typical SBDD cycle for a compound like this compound would involve:
Identifying the Binding Mode: A docking simulation or X-ray crystallography reveals the initial binding pose and key interactions of the core scaffold.
Structure-Activity Relationship (SAR) Analysis: Chemists analyze how modifications to the molecule's structure affect its biological activity. For example, studies on benzothiazole inhibitors of Interleukin-2 inducible T cell kinase (ITK) used SBDD to optimize a series of benzothiazole amides, achieving sub-nanomolar potency. nih.gov
Rational Modification: Based on the SAR and the structure of the binding site, new derivatives are designed. If an unoccupied hydrophobic pocket is near the 3-methylphenyl group of this compound, for instance, designers might propose adding larger alkyl or halogen groups to fill that space and increase hydrophobic interactions, potentially boosting potency.
Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested. The results feed back into the design cycle, leading to further refinement.
This rational approach has been successfully applied to develop potent benzothiazole-based inhibitors for various targets, including kinases and transcription factors, demonstrating its power to accelerate the discovery of optimized therapeutic agents. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of features.
For a series of active benzothiazole derivatives, a pharmacophore model might consist of features such as:
A hydrogen bond acceptor (e.g., the thiazole nitrogen).
A hydrogen bond donor (e.g., an amide N-H group).
An aromatic ring center.
A hydrophobic centroid.
One study on benzothiazole derivatives as p56lck inhibitors developed a six-point pharmacophore model (AADHRR) comprising two hydrogen bond acceptors (A), one donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net This model proved statistically significant and was able to predict the activity of new compounds. researchgate.net
Once a reliable pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . Large chemical databases containing millions of compounds are computationally searched to identify molecules that match the pharmacophore's spatial and chemical requirements. This process rapidly filters vast libraries down to a manageable number of promising candidates for further testing, significantly increasing the efficiency of hit identification.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. scirp.orgscirp.org For this compound, DFT can be used to calculate a range of molecular descriptors.
Key applications of DFT in benzothiazole research include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule. scirp.orgscirp.org Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This helps predict sites for metabolic reactions and intermolecular interactions.
Calculation of Reactivity Descriptors: From HOMO and LUMO energies, other properties like ionization potential, electron affinity, chemical hardness, and electrophilicity can be derived to quantify the molecule's reactivity. mdpi.com
These theoretical calculations complement experimental findings by providing a fundamental understanding of the molecule's intrinsic properties, helping to rationalize observed activities and predict the behavior of novel derivatives. ugm.ac.id
| Descriptor | Abbreviation | Significance in Drug Design |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential | MEP | Identifies sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. |
| Chemical Hardness (η) | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω | Quantifies the ability of a molecule to accept electrons. |
Cheminformatics Database Mining and Compound Profiling
Cheminformatics involves the use of computational tools to organize, analyze, and mine vast amounts of chemical data. Public and commercial databases such as PubChem, ChEMBL, and eMolecules serve as rich resources for benzothiazole research.
Database mining can be employed in several ways:
Similarity and Substructure Searching: Researchers can search for compounds that are structurally similar to this compound or contain the core benzothiazole scaffold. This is a common starting point for identifying known compounds with potential activity against a new target. nih.gov
Compound Profiling: Once a set of compounds is identified, cheminformatics tools are used to profile them. This involves calculating a wide array of physicochemical properties (e.g., molecular weight, logP, polar surface area) and predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov Online tools like SwissADME are frequently used to assess "drug-likeness" based on rules like Lipinski's Rule of Five, helping to prioritize compounds with favorable pharmacokinetic properties early in the discovery process. nih.gov
Target Prediction: For a compound with observed biological activity, computational tools can predict its most likely protein targets by comparing its structure to libraries of known ligands for different proteins. This can help elucidate a compound's mechanism of action or identify potential off-target effects. mdpi.com
By integrating these cheminformatics approaches, researchers can efficiently navigate the vast chemical space, prioritize promising candidates, and reduce the likelihood of late-stage failures in the drug development pipeline.
Structure Activity Relationship Sar and Rational Drug Design Principles
Identification of Key Pharmacophoric Features Governing Activity
The fundamental pharmacophore of N-(benzo[d]thiazol-6-yl)-3-methylbenzamide and its analogs consists of three key components: the benzothiazole (B30560) ring, a central amide linker, and a substituted benzamide (B126) moiety. The benzothiazole system acts as a versatile heterocyclic scaffold, often involved in crucial binding interactions with biological targets. benthamscience.com The amide linker provides a key hydrogen bonding donor (N-H) and acceptor (C=O) group, which can form critical interactions within a target's binding site. The orientation and rigidity conferred by the amide bond are also vital for positioning the two aromatic systems correctly. The substituted phenyl ring on the benzamide side allows for extensive modification to fine-tune properties such as lipophilicity, electronic character, and steric bulk, which in turn influences target affinity and selectivity. For instance, in antitubercular agents targeting the MmpL3 transporter, a certain degree of lipophilicity provided by this part of the molecule is thought to be necessary for binding. nih.gov
Systematics of Substituent Effects on Potency and Selectivity
The systematic modification of substituents on both the benzothiazole and benzamide moieties has been a cornerstone of optimizing the therapeutic potential of this class of compounds.
While direct SAR studies on this compound featuring methylthio (-SCH3) and methylsulfonyl (-SO2CH3) groups are not extensively detailed, data from analogous scaffolds provide valuable insights. In a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which replace the benzamide with a benzenesulfonamide, the presence of an arylmethylthio group was integral to their antimicrobial activity. mdpi.comnih.gov These compounds demonstrated high bacteriostatic activity, particularly against staphylococci. mdpi.comnih.gov The conversion of a thioether (methylthio) to its oxidized sulfone (methylsulfonyl) form is a common metabolic reaction and a drug design strategy. This transformation significantly increases polarity and hydrogen bonding capacity, which can drastically alter a compound's solubility, cell permeability, and target interaction profile. For example, fibrate-derived N-(methylsulfonyl)amides have been investigated for their biological activities, indicating the relevance of the methylsulfonyl group in medicinal chemistry. mdpi.com
The substitution pattern on the benzamide's phenyl ring is a critical determinant of potency and selectivity. The position of the methyl group in this compound is significant. In related benzothiazole amides developed as antiproliferative agents, various substituents with differing electronic properties and steric hindrance were introduced on this distal aromatic ring to probe the SAR. mdpi.com
In a series of N-(benzenesulfonyl)cinnamamide derivatives, which share the amide-linked aromatic structure, trifluoromethylphenyl substituents were found to confer strong bactericidal activity. mdpi.com Specifically, compounds with 3-CF3 and 4-CF3 substitutions were highly effective. mdpi.com This suggests that electron-withdrawing groups can be beneficial for certain activities. The table below illustrates the impact of such substitutions on antimicrobial potency.
| Compound Analogue Structure | Substituent (R) | Target Organism | Activity (MIC/MBC in µg/mL) | Reference |
|---|---|---|---|---|
| N-(benzenesulfonyl)cinnamamide | 3-CF3-Phenyl | S. epidermidis | MIC = 8, MBC = 8 | mdpi.com |
| N-(benzenesulfonyl)cinnamamide | 1-Naphthyl | S. epidermidis | MIC = 4, MBC = 4 | mdpi.com |
| N-(benzenesulfonyl)cinnamamide | 2-Naphthyl | S. epidermidis | Bacteriostatic activity preserved, but bactericidal activity reduced vs. 1-Naphthyl | mdpi.com |
The position of the amide linkage on the benzothiazole core is a fundamental aspect of the molecular architecture. While many studies focus on derivatives linked at the 2-position, the 6-position, as seen in the subject compound, is also a critical site for substitution and linkage. benthamscience.com The synthesis of various 6-substituted-2-aminobenzothiazoles and 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives underscores the accessibility and importance of this position for creating chemical diversity. acs.org
In the development of antimycobacterial benzothiazole amides, a trifluoromethyl group at the 5-position of the benzothiazole ring was identified as an optimal substitution in early explorations. nih.gov This highlights that electron-withdrawing substituents on the benzothiazole ring can significantly enhance potency. The relative position of the amide linker (e.g., position 6 vs. position 2) directly influences the vector and angle at which the benzamide portion projects from the benzothiazole scaffold, which can profoundly affect how the molecule fits into a target's binding site.
Strategies for Lead Compound Optimization and Analog Design
Another optimization strategy was employed in the development of benzothiazole-based tau protein imaging agents. nih.govrsc.org Here, the central linker of a parent compound was modified to improve properties like photostability, leading to the design of analogs with amide, ester, or triazole linkers. nih.govrsc.org
Bioisosteric Replacements and Their Effects on Biological Profile
Bioisosteric replacement of the amide bond is a key strategy in medicinal chemistry to overcome liabilities such as poor metabolic stability due to enzymatic hydrolysis. In the context of benzothiazole derivatives, the amide linker has been successfully replaced with other functional groups. nih.govrsc.org
In the development of probes for tau protein aggregates, the central linker in a pyridinyl-butadienyl-benzothiazole scaffold was replaced with more stable amide, ester, and 1,2,3-triazole moieties. nih.govrsc.org The results of these modifications are summarized below.
| Original Scaffold | Bioisosteric Linker | Binding Affinity (Ki) | In Vitro Staining Results | Reference |
|---|---|---|---|---|
| Pyridinyl-butadienyl-benzothiazole | 1,2,3-Triazole | Low to high affinity | Visualized Aβ plaques, but failed to detect neurofibrillary tangles (NFTs) | nih.govrsc.org |
| Pyridinyl-butadienyl-benzothiazole | Amide | Low to high affinity | Successfully observed NFTs | nih.govrsc.org |
| Pyridinyl-butadienyl-benzothiazole | Ester | Low to high affinity | Successfully observed NFTs | nih.govrsc.org |
This study demonstrated that while the 1,2,3-triazole is an effective and stable amide bioisostere, the subtle changes in geometry and electronic properties conferred by the amide and ester linkers were necessary for achieving the desired biological recognition of NFTs in this particular scaffold. nih.govrsc.org
: A Comparative Analysis with Related Benzothiazole and Benzamide Analogs
The structure-activity relationship (SAR) for this compound is not extensively documented in public literature. However, a robust understanding can be inferred through a comparative analysis of closely related benzothiazole and benzamide analogs. Such analysis is a cornerstone of rational drug design, where modifications to a lead compound are made to optimize its interaction with a biological target, thereby enhancing efficacy and selectivity. nih.gov
The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The amide linkage (–CONH–) is also crucial, playing a significant role in molecular recognition through hydrogen bonding, which is vital for the binding of a molecule to its biological target. rsc.org
Influence of Benzamide Ring Substitution
The nature and position of substituents on the benzamide ring dramatically influence the compound's electronic properties, geometry, and potential biological interactions. A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers highlights the importance of substituent placement. mdpi.com The position of the nitro group (ortho, meta, or para) was found to significantly alter the crystal packing and electronic properties of the molecules. mdpi.com Specifically, the ortho-substituted analog exhibited a distorted geometry due to steric hindrance. mdpi.com
This principle can be applied to this compound, which features a methyl group at the meta-position. This substitution is expected to influence its lipophilicity and steric profile. A comparison with its structural analog, N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide, where a methyl group is replaced by a more polar methylsulfonyl group, illustrates how a seemingly minor change can significantly alter a compound's properties. nih.gov
Interactive Data Table: Comparison of Benzamide Ring Analogs
| Compound Name | Substituent at meta-position | Key Differences & Inferred SAR Insights | Reference |
| This compound | -CH₃ (Methyl) | The methyl group increases lipophilicity, potentially enhancing membrane permeability. Its electron-donating nature can influence the reactivity of the aromatic ring. | N/A |
| N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide | -SO₂CH₃ (Methylsulfonyl) | The methylsulfonyl group is a strong electron-withdrawing group and increases polarity, which could influence solubility and binding interactions through different electronic and hydrogen-bonding capabilities. | nih.gov |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | -NO₂ (Nitro) | The nitro group is strongly electron-withdrawing and its position influences crystal packing and electronic absorption bands. This highlights the sensitivity of the scaffold to the electronic nature of the substituent. | mdpi.com |
Influence of Benzothiazole Core Modifications
The benzothiazole core itself is a frequent target for modification in rational drug design. Studies on benzothiazole-based derivatives as inhibitors of the STAT3 signaling pathway, a target in cancer therapy, demonstrate this effectively. nih.gov In this research, modifications to the benzothiazole scaffold led to the development of potent inhibitors. For example, compound B19 was identified as a promising therapeutic STAT3 inhibitor that binds to the SH2 domain, blocking STAT3 phosphorylation and suppressing the expression of downstream genes. nih.gov
Interactive Data Table: Comparison of Benzothiazole Scaffolds and Their Targets
| Compound Class | Biological Target/Activity | Key SAR Insights | Reference |
| Benzothiazole-based derivatives (e.g., B19) | STAT3 Signaling Pathway Inhibitor | Rational modifications of the benzothiazole scaffold led to potent inhibition of STAT3 phosphorylation. The binding mode within the STAT3 SH2 domain was elucidated, guiding further design. | nih.gov |
| N-benzothiazol-2-yl benzamide derivatives | Glucokinase Activators | These analogs were designed as allosteric activators, indicating the scaffold can be tailored for specific enzyme activation. | researchgate.net |
| Benzothiazole derivatives with amide moiety | Antibacterial Agents | Structure-activity relationship studies revealed that the electronic and lipophilic properties of the phenyl ring significantly impact antimicrobial activity. | rsc.org |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition | Modifications at the 6-position of the benzothiazole ring were explored, with some analogs showing more potent inhibition than the standard drug. Hydrogen bonding was found to be critical for inhibition. | researchgate.net |
Preclinical Pharmacokinetic/pharmacodynamic Pk/pd Integration
PK/PD Modeling and Simulation for Exposure-Response Relationships in Preclinical Settings
No data available.
Translational Considerations from In Vitro to In Vivo Preclinical Efficacy
No data available.
Future Research Directions and Translational Perspectives
Discovery of Novel Molecular Targets and Pathways
The benzothiazole (B30560) nucleus is associated with a wide array of biological activities, suggesting that N-(benzo[d]thiazol-6-yl)-3-methylbenzamide and its analogs may interact with numerous, potentially novel, molecular targets and pathways. nih.govnih.gov Future research will likely focus on elucidating these interactions to harness their therapeutic potential. The antitumor properties of benzothiazoles, for instance, have been linked to the modulation of several key cancer-related pathways. frontiersin.org
Key Potential Target Classes for Benzothiazole Scaffolds:
Kinases: A primary focus of benzothiazole research has been the inhibition of protein kinases, which are crucial regulators of cell signaling. Derivatives have shown activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met, as well as pathways they control, such as the PI3K/Akt/mTOR pathway. frontiersin.orgbenthamscience.comrsc.org Future studies could use kinome profiling to screen this compound against hundreds of kinases simultaneously to identify specific targets.
Enzymes in Neurodegenerative Disease: Benzothiazole derivatives are being explored as multi-target-directed ligands for Alzheimer's disease. They have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes central to the pathology of the disease.
Metabolic Enzymes: The benzothiazole scaffold has been shown to inhibit carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, which are involved in regulating pH in hypoxic tumors. nih.govnih.gov Additionally, some derivatives act as potent inhibitors of the microsomal triglyceride transfer protein (MTP), a key player in lipid metabolism. nih.gov
DNA and Associated Proteins: Certain benzothiazole aniline (B41778) derivatives and their platinum (II) complexes have been shown to interact with the minor groove of DNA, similar to the mechanism of some established chemotherapy drugs. nih.gov
Future research should employ advanced techniques such as chemical proteomics, thermal shift assays, and computational docking studies to precisely identify the direct binding partners of this compound. mdpi.comsemanticscholar.org This will uncover its mechanism of action and pave the way for its development in treating a range of diseases, from cancer to metabolic and neurodegenerative disorders. nih.gov
| Potential Target Class | Specific Examples | Associated Disease Area |
| Protein Kinases | EGFR, c-Met, PI3K/Akt/mTOR pathway | Cancer |
| Metabolic Enzymes | Carbonic Anhydrase IX/XII, MTP | Cancer, Obesity |
| Neurological Enzymes | AChE, BuChE, MAO-B | Alzheimer's Disease |
| Other Cellular Targets | DNA Minor Groove | Cancer |
Investigation of Resistance Mechanisms to Benzothiazole-based Compounds
A significant hurdle in the clinical translation of novel therapeutic agents is the development of drug resistance. Understanding the potential mechanisms by which cells could become resistant to this compound is critical for its future development. Research into a structurally related anticancer aminophenylbenzothiazole, DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole), provides a valuable model for these investigations.
In breast cancer cell lines made resistant to DF 203, a key finding was that resistance was not associated with abnormalities in apoptosis signaling pathways but rather with drug availability. bohrium.com The primary mechanisms identified were:
Diminished Drug Depletion: Resistant cells showed a reduced ability to remove the compound from the surrounding culture medium. bohrium.com
Impaired Intracellular Retention: Confocal microscopy and HPLC analysis revealed that resistant cells retained less of the drug intracellularly compared to their sensitive parent cells. bohrium.com
These findings suggest that mechanisms involving drug transport (either reduced uptake or increased efflux) or enhanced metabolism to inactive forms are likely routes to acquired resistance. Future research on this compound should proactively investigate these possibilities.
Potential Resistance Mechanisms to Investigate:
Overexpression of Efflux Pumps: Investigate if ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), are capable of exporting the compound from the cell.
Altered Drug Metabolism: Explore the role of cytochrome P450 enzymes (like CYP1A1, which is known to metabolize some benzothiazoles) in inactivating the compound. researchgate.net
Modification of Target Proteins: If a specific molecular target is identified (as per section 8.1), sequencing the target's gene in resistant cell lines could reveal mutations that prevent drug binding.
Epigenetic Alterations: Assess changes in DNA methylation or histone modification that could lead to the silencing of genes required for the compound's activity.
| Potential Mechanism | Experimental Approach | Example from Related Compounds |
| Altered Drug Transport | HPLC analysis of medium, Confocal microscopy | Impaired intracellular retention of DF 203 bohrium.com |
| Enhanced Metabolism | Biotransformation studies with cell lysates/microsomes | Metabolism of benzothiazoles by CYP1A1 researchgate.net |
| Target Mutation | Gene sequencing of identified targets in resistant cells | N/A |
| Epigenetic Changes | Bisulfite sequencing, ChIP-seq | N/A |
Development as Chemical Probes for Biological System Interrogation
The inherent photophysical properties of the benzothiazole scaffold make it an excellent platform for the development of chemical probes. These probes are powerful tools for visualizing and quantifying specific analytes, ions, or microenvironmental parameters within biological systems. The development of this compound derivatives as fluorescent probes represents a promising avenue for future research.
Benzothiazole-based probes have been successfully designed for a variety of applications, demonstrating the versatility of this chemical structure. For example, derivatives have been engineered to detect:
pH variations: Probes that exhibit changes in their fluorescence emission in response to acidic or basic conditions can be used to monitor pH in living cells.
Hydrazine (N₂H₄): Highly sensitive and selective probes have been created for the detection of hydrazine, a toxic and environmentally relevant chemical.
Metal Ions: The benzothiazole structure can be functionalized to selectively bind to metal ions like Zn²⁺, leading to a "turn-on" fluorescence response that allows for cellular imaging of these important signaling molecules.
The design of these probes often relies on established photophysical principles like Excited-State Intramolecular Proton Transfer (ESIPT). By strategically modifying the structure of this compound, for example by introducing chelating groups or moieties sensitive to specific analytes, novel chemical probes with tailored functions could be synthesized. Such tools would be invaluable for basic biological research and potentially for diagnostic applications.
| Probe Type | Analyte/Parameter | Sensing Mechanism |
| pH Sensor | H⁺ / OH⁻ | Protonation/deprotonation affecting fluorescence |
| Hydrazine Detector | N₂H₄ | Chemical reaction leading to fluorescence change |
| Metal Ion Sensor | e.g., Zn²⁺ | Chelation-enhanced fluorescence (CHEF) |
Exploration in Advanced Materials Science (e.g., Dyes, Polymers with Specific Properties)
Beyond biomedical applications, the unique electronic and optical properties of the benzothiazole core position this compound as a candidate for exploration in advanced materials science. The benzothiadiazole unit, a close structural relative, is a well-established building block for high-performance organic electronic materials. rsc.orgcjps.orgresearchgate.net
Dyes for Solar Cells: Benzothiazole and benzothiadiazole derivatives are frequently used as key components in organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In the typical donor-π-acceptor (D-π-A) structure of these dyes, the benzothiazole moiety can act as part of the π-conjugated spacer or as the electron acceptor. Its electron-deficient nature facilitates intramolecular charge transfer upon light absorption, a critical step in the energy conversion process. researchgate.net Research has shown that modifying the structure of these dyes, for instance by extending the π-conjugation, can significantly enhance power conversion efficiencies. rsc.orgresearchgate.net
Polymers for Organic Electronics: The benzothiadiazole unit is a popular acceptor building block for creating donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net These polymers are the active materials in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org Incorporating fluorinated benzothiadiazole units into the polymer backbone is a common strategy to fine-tune the material's energy levels, improve molecular packing, and enhance charge transport, leading to better device performance. nih.govacs.org The structural features of this compound could be adapted for the synthesis of novel semiconducting polymers with specific optoelectronic properties.
| Application Area | Role of Benzothiazole/Benzothiadiazole | Key Properties |
| Dye-Sensitized Solar Cells (DSSCs) | Component of D-π-A organic dyes rsc.orgrsc.org | Strong light absorption, efficient charge transfer |
| Organic Photovoltaics (OPVs) | Electron-accepting unit in D-A polymers cjps.org | Tunable energy levels, good charge mobility |
| Organic Field-Effect Transistors (OFETs) | Component of semiconducting polymers rsc.org | High charge carrier mobility, stability |
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(benzo[d]thiazol-6-yl)-3-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via amide coupling between 3-methylbenzoic acid derivatives and 6-aminobenzo[d]thiazole. A general procedure involves activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) in anhydrous DMF or DCM, followed by reaction with the amine at room temperature or under mild heating (40–60°C). For example, similar benzothiazole-amide derivatives were synthesized with yields of 64–77% using optimized stoichiometric ratios (1:1.2 acid-to-amine) and catalytic DMAP to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction monitoring by TLC and NMR ensures intermediate stability, particularly for acid-sensitive benzothiazole intermediates.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation: Use NMR and NMR to verify the benzothiazole and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide NH (δ ~10–12 ppm, broad singlet) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 285.09).
- Physicochemical Properties: Determine solubility profiles in DMSO, ethanol, and aqueous buffers (PBS) via UV-Vis spectroscopy. LogP values can be calculated using HPLC with a C18 column and compared to computational predictions (e.g., ChemAxon or Schrödinger Suite) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Anticancer Activity: Screen against panels of cancer cell lines (e.g., HepG2, HCT116) using MTT assays. Dose-response curves (0.1–100 µM) over 48–72 hours can identify IC50 values. Include positive controls like doxorubicin .
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (e.g., Z-LYTE™ or FRET substrates). IC50 determination requires triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the benzothiazole (e.g., halogenation at position 2) or benzamide (e.g., methoxy, trifluoromethyl groups). For example, trifluoromethyl groups improve metabolic stability and lipophilicity, as seen in related compounds .
- Biological Testing: Compare analogs in functional assays (e.g., receptor binding or enzyme inhibition) and correlate results with computational docking (AutoDock Vina or Glide). Prioritize derivatives with >10-fold selectivity over off-target receptors .
Q. What computational approaches are effective in predicting target interactions and pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or MOE to model binding modes with targets (e.g., dopamine D3 receptors). Focus on hydrogen-bonding interactions between the amide group and conserved residues (e.g., Asp110 in D3R) .
- ADME Prediction: Tools like SwissADME or ADMETlab estimate bioavailability, BBB permeability, and CYP450 metabolism. For instance, benzothiazole derivatives often show moderate hepatic clearance due to CYP3A4 interactions .
Q. How can discrepancies in biological activity data across studies be systematically addressed?
Methodological Answer:
- Assay Standardization: Control variables such as cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time. For example, discrepancies in IC50 values for benzothiazole derivatives were resolved by standardizing ATP concentrations in kinase assays .
- Data Normalization: Use Z-factor analysis to validate assay robustness. Normalize results to housekeeping genes (e.g., GAPDH) in qPCR-based studies or to vehicle controls in viability assays.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare datasets from independent studies. Public repositories like ChEMBL provide historical data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
